9H-Tribenzo[b,d,f]azepine
CAS No.: 29875-73-8
Cat. No.: VC8096860
Molecular Formula: C18H13N
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29875-73-8 |
|---|---|
| Molecular Formula | C18H13N |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | 14-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene |
| Standard InChI | InChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H |
| Standard InChI Key | IMXOMGSWKLUAPZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for 9H-tribenzo[b,d,f]azepine is 14-azatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene, reflecting its complex tetracyclic architecture . The compound’s molecular formula, , corresponds to a planar structure with extended π-conjugation, as evidenced by its SMILES notation: C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24 . The InChIKey IMXOMGSWKLUAPZ-UHFFFAOYSA-N provides a unique identifier for computational and database searches .
Synthesis and Reaction Pathways
Palladium-Catalyzed Decarboxylative Annulation
A landmark synthesis protocol, reported by Wang et al. (2020), employs 2-aminobenzoic acids and cyclic diaryliodonium salts under Pd(II) catalysis to construct the tribenzoazepine scaffold . Key steps include:
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N-H Activation/Arylation: The carboxylic acid group in 2-aminobenzoic acids acts as a traceless directing group, facilitating palladium-mediated C–H activation at the ortho position.
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π-Extended Decarboxylative Annulation: Sequential decarboxylation and cyclization yield the fused tetracyclic system with excellent regioselectivity .
This method achieves yields of 65–82% under optimized conditions (Pd(OAc)₂, Ag₂CO₃, DMA, 120°C), offering a step-economical route compared to traditional cross-coupling approaches .
Alternative Synthetic Strategies
Physicochemical Properties
Experimental and Calculated Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 243.3 g/mol | PubChem |
| XLogP3 | 4.8 | Computed (XLogP3) |
| Hydrogen Bond Donors | 1 | Cactvs |
| Rotatable Bonds | 0 | Cactvs |
| Topological Polar SA | 12.5 Ų | PubChem |
The high XLogP3 value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The absence of rotatable bonds implies conformational rigidity, a trait desirable in materials science applications .
Spectroscopic Characteristics
Although experimental spectra are scarce, computational predictions align with structural analogs:
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